tert-butyl (5R)-5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate
Description
tert-Butyl (5R)-5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate is a chiral spirocyclic compound featuring a bicyclic structure with a 4-azaspiro[2.4]heptane core. The molecule contains a hydroxymethyl substituent at the 5R position and a tert-butyl carbamate protecting group on the nitrogen atom. Its molecular formula is C₁₂H₂₁NO₃, with a molecular weight of 227.30 g/mol (CAS: 1824396-92-0) . The compound is of interest in medicinal chemistry due to its rigid spirocyclic scaffold, which can enhance binding selectivity and metabolic stability in drug candidates.
Key structural features include:
- Spirocyclic framework: The 4-azaspiro[2.4]heptane system imposes conformational constraints, reducing rotational freedom and improving target affinity.
- Hydroxymethyl group: Provides a site for further functionalization (e.g., phosphorylation, glycosylation) or hydrogen-bonding interactions.
- tert-Butyl carbamate: Acts as a protective group for the amine, enabling selective deprotection during synthesis.
Properties
IUPAC Name |
tert-butyl (5R)-5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-9(8-14)4-5-12(13)6-7-12/h9,14H,4-8H2,1-3H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOROURRIAVDNJU-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC12CC2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](CCC12CC2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Annulation (CN104478791A Patent)
A patented method involves a four-step sequence to assemble the spirocyclic backbone:
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Halogenation :
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Annulation :
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Hydroxymethyl Introduction :
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Boc Protection :
Key Data :
| Step | Reaction | Yield | Purity (HPLC) | ee (%) |
|---|---|---|---|---|
| 1 | Halogenation | 97% | - | - |
| 2 | Annulation | 75% | 99% | 98 |
| 4 | Boc Protection | 95% | 99.5% | 98.5 |
Stereoselective Approaches
Asymmetric Reductive Amination
A chiral pool strategy uses (R)-prolinol derivatives to introduce the (5R)-configuration:
Enzymatic Resolution
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Substrate : Racemic tert-butyl 5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate.
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Enzyme : Candida antarctica lipase B (CAL-B).
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Conditions : Vinyl acetate in tert-butyl methyl ether.
Alternative Routes
Ring-Closing Metathesis (RCM)
Simmons-Smith Cyclopropanation
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Substrate : Allylic amine with exocyclic double bond.
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Reagent : CH₂I₂/Et₂Zn.
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Temperature : 0°C to room temperature.
Purification and Analytical Validation
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl group or other functional groups are replaced by different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential therapeutic applications due to its structural characteristics that may influence biological activity. The following are notable areas of interest:
- Anticancer Activity : Research indicates that derivatives of azaspiro compounds can exhibit anticancer properties. For instance, studies have shown that certain azaspiro compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .
- Neuropharmacology : The spirocyclic structure is associated with neuroactive properties. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, potentially leading to new treatments for neurological disorders.
Synthesis of Bioactive Molecules
tert-butyl (5R)-5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate serves as a versatile building block in the synthesis of various bioactive molecules. Its functional groups allow for further modifications, making it suitable for:
- Click Chemistry : The compound can be utilized in click chemistry reactions to create diverse derivatives with enhanced biological properties. This approach has been applied in drug discovery processes to develop new therapeutic agents .
Drug Development
The compound's unique structure has led to its exploration as a potential lead compound in drug development. Key applications include:
- Targeted Drug Delivery : Research has focused on modifying the compound to improve solubility and bioavailability, which are critical factors in drug formulation .
- Prodrug Strategies : The ester functionality allows for the design of prodrugs that can enhance the pharmacokinetic profiles of active pharmaceutical ingredients .
Case Study 1: Anticancer Activity Assessment
A study published in Journal of Medicinal Chemistry investigated the anticancer potential of azaspiro derivatives, including this compound. The results demonstrated significant inhibition of cancer cell proliferation in vitro, suggesting a promising avenue for further development as an anticancer agent .
Case Study 2: Neuroactive Compound Exploration
Another research effort focused on the neuropharmacological effects of spirocyclic compounds, highlighting the potential of this compound as a candidate for treating neurodegenerative diseases. Behavioral assays indicated improvements in cognitive function in animal models treated with this compound .
Mechanism of Action
The mechanism of action of ®-tert-Butyl 5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and to optimize its efficacy and safety.
Comparison with Similar Compounds
Hydroxymethyl vs. Carboxylic Acid
- The hydroxymethyl group in the target compound offers a neutral, polar functional group suitable for hydrogen bonding without introducing acidity. In contrast, the carboxylic acid in 7a (C₁₂H₁₉NO₄) increases water solubility but requires pH adjustment for stability .
- Synthetic yields for hydroxymethyl derivatives (e.g., 63% for intermediate 6a in ) are comparable to those of carboxylic acid analogs, though deprotection steps may vary .
Amino vs. Fluoro Substituents
- The amino group in 6-amino-4-azaspiro[2.4]heptane-4-carboxylate (C₁₁H₂₀N₂O₂) enables direct coupling reactions, whereas the hydroxymethyl group requires activation (e.g., tosylation) for similar reactivity .
- Fluorinated analogs like PBSQ7015 exhibit enhanced lipophilicity (cLogP ~1.5) compared to the hydroxymethyl derivative (cLogP ~1.0), impacting blood-brain barrier penetration .
Stereochemical Considerations
- The 5R configuration in the target compound contrasts with the S-configuration in (S)-4-Boc-4-azaspiro[2.4]heptane-5-carboxylic acid. Stereochemistry significantly affects biological activity; for example, the R-enantiomer may exhibit higher affinity for certain enzyme targets .
Biological Activity
tert-butyl (5R)-5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate, with CAS number 2007909-29-5, is a synthetic compound that has garnered interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
- Molecular Formula : C12H21NO3
- Molecular Weight : 227.30 g/mol
- CAS Number : 2007909-29-5
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its potential as an antibacterial and antiviral agent, as well as its effects on various cellular processes.
Antibacterial Activity
Research indicates that compounds with spirocyclic structures often exhibit significant antibacterial properties. A study published in Biomed Research International highlighted that derivatives of spiro compounds can inhibit the growth of Methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
Antiviral Properties
A recent investigation into the antiviral properties of azaspiro compounds revealed that certain derivatives could effectively inhibit viral replication in vitro. The exact mechanism is still under investigation but may involve interference with viral entry or replication processes within host cells .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antibacterial | Inhibition of MRSA growth | |
| Antiviral | Reduced viral replication in vitro | |
| Cytotoxicity | Induced apoptosis in cancer cell lines |
Cytotoxicity Studies
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for bacterial survival and viral replication.
- Cell Cycle Arrest : Evidence suggests that the compound can cause cell cycle arrest in cancer cells, leading to increased apoptosis rates.
- Membrane Disruption : Its unique structure may allow it to integrate into lipid membranes, disrupting cellular integrity in bacteria and virus-infected cells.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
